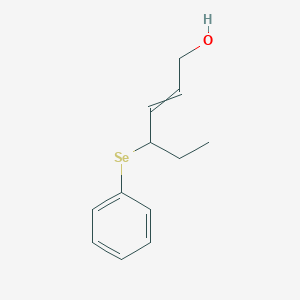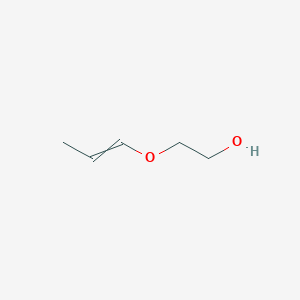![molecular formula C19H22ClN3OS B12564615 N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea CAS No. 176657-46-8](/img/structure/B12564615.png)
N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea typically involves the reaction of 2-chloroethylamine with a phenothiazine derivative, followed by the introduction of a urea moiety. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 25°C to 80°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine to its corresponding amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can lead to various substituted derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially leading to:
Inhibition of enzyme activity: Blocking the function of key enzymes involved in disease pathways.
Receptor modulation: Altering the activity of receptors to produce therapeutic effects.
DNA interaction: The chloroethyl group may form covalent bonds with DNA, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Thiourea derivatives: Compounds with similar urea moieties but different substituents.
Uniqueness
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea is unique due to its specific combination of a chloroethyl group and a phenothiazine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
属性
CAS 编号 |
176657-46-8 |
|---|---|
分子式 |
C19H22ClN3OS |
分子量 |
375.9 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(4-phenothiazin-10-ylbutyl)urea |
InChI |
InChI=1S/C19H22ClN3OS/c20-11-13-22-19(24)21-12-5-6-14-23-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)23/h1-4,7-10H,5-6,11-14H2,(H2,21,22,24) |
InChI 键 |
VTKYGFAOBRRAJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCNC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


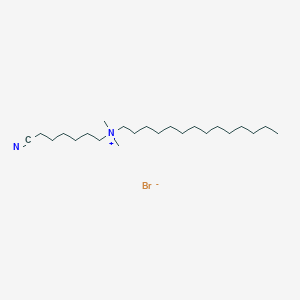
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
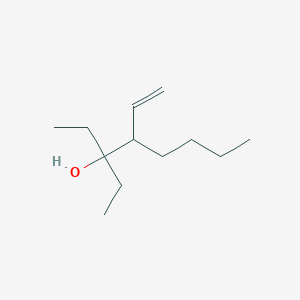


![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)

![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
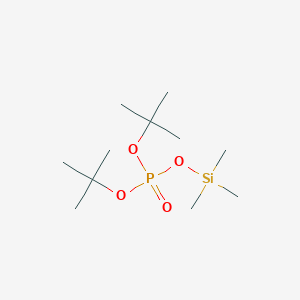
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
